

Dimeric Celaphanol A Shows Superior Neuroprotective Efficacy Over Monomeric Form

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Compound of Interest					
Compound Name:	Celaphanol A				
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A comparative analysis of **Celaphanol A** and its dimeric atropisomers, (M)-bi**Celaphanol A** and (P)-bi**Celaphanol A**, reveals a significant enhancement in neuroprotective activity in the dimeric form, particularly for the (M)-atropisomer. While **Celaphanol A**, a trinorditerpene isolated from the root bark of Celastrus orbiculatus, demonstrates both neuroprotective and anti-inflammatory properties, its dimerization yields a compound with markedly increased potency in protecting neuronal cells.

The dimeric form, (M)-bi**Celaphanol A**, exhibited a significant neuroprotective effect against hydrogen peroxide-induced cell death in PC12 cells at a concentration of 1 μ M.[1][2] In contrast, the monomeric **Celaphanol A** and the other dimeric atropisomer, (P)-bi**Celaphanol A**, required a 10-fold higher concentration of 10 μ M to achieve a similar protective effect.[1][2] This indicates a clear structure-activity relationship, where the specific spatial arrangement of the (M)-atropisomer is crucial for its enhanced neuroprotective efficacy.

In addition to its neuroprotective effects, **Celaphanol A** has been shown to possess anti-inflammatory properties. It moderately inhibits the activation of the transcription factor NF- κ B, a key regulator of inflammatory responses.[3][4][5][6] Furthermore, **Celaphanol A** inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC50 value of 32.6 μ M.[3] The excessive production of NO is a hallmark of inflammatory conditions. To date, the anti-inflammatory activities of the dimeric forms, (M)-bi**Celaphanol A** and (P)-bi**Celaphanol A**, have not been reported in the scientific literature, precluding a direct comparison with the monomer in this regard.



The enhanced neuroprotective activity of (M)-bi**Celaphanol A** is associated with its ability to ameliorate mitochondrial dysfunction and enhance the Akt signaling pathway, a critical pathway for cell survival.[7]

Quantitative Comparison of Biological Activities

Compound	- Biological Activity	Assay	Effective Concentration / IC50	Reference
Celaphanol A	Neuroprotection	H ₂ O ₂ -induced cell viability decrease in PC12 cells	10 μΜ	[1][2]
Anti- inflammatory	Inhibition of nitric oxide production in LPS- stimulated RAW264.7 cells	32.6 μΜ	[3]	
Anti- inflammatory	Inhibition of NF- кВ activation	Moderate inhibition	[3][4][5][6]	
(M)-biCelaphanol A	Neuroprotection	H ₂ O ₂ -induced cell viability decrease in PC12 cells	1 μΜ	[1][2]
Anti- inflammatory	Not Reported	Not Reported		
(P)-biCelaphanol A	Neuroprotection	H ₂ O ₂ -induced cell viability decrease in PC12 cells	10 μΜ	[1][2]
Anti- inflammatory	Not Reported	Not Reported		



Experimental Methodologies Neuroprotective Activity Assay

The neuroprotective effects of **Celaphanol A** and its dimeric forms were evaluated using a hydrogen peroxide (H₂O₂)-induced cell viability assay in rat pheochromocytoma (PC12) cells.

- Cell Culture: PC12 cells were cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: Cells were pre-treated with varying concentrations of Celaphanol A,
 (M)-biCelaphanol A, or (P)-biCelaphanol A for a specified period.
- Induction of Oxidative Stress: Following pre-treatment, cells were exposed to hydrogen peroxide to induce oxidative stress and cell death.
- Cell Viability Assessment: Cell viability was quantified using a standard method, such as the MTT assay, which measures the metabolic activity of living cells. The absorbance was read at a specific wavelength to determine the percentage of viable cells relative to a control group not treated with H₂O₂.

Anti-inflammatory Activity Assays

The anti-inflammatory properties of **Celaphanol A** were assessed by measuring its inhibitory effects on nitric oxide production and NF-kB activation in murine macrophage RAW264.7 cells.

Nitric Oxide (NO) Production Inhibition Assay:

- Cell Culture: RAW264.7 cells were cultured in a suitable medium and maintained under standard cell culture conditions.
- Compound and Stimulant Treatment: Cells were treated with different concentrations of Celaphanol A in the presence of lipopolysaccharide (LPS), a potent inducer of inflammation and NO production.
- Measurement of Nitrite Concentration: The amount of NO produced was determined by measuring the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.



 Calculation of Inhibition: The percentage of NO production inhibition was calculated by comparing the nitrite concentrations in the compound-treated groups to the LPS-only treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was then determined.[3]

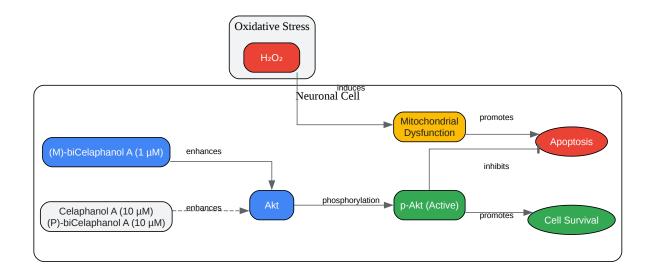
NF-κB Activation Inhibition Assay:

- Compound and Stimulant Treatment: The transfected cells were pre-treated with
 Celaphanol A before being stimulated with LPS to activate the NF-κB pathway.
- Reporter Gene Assay: The activity of the reporter enzyme was measured to quantify the level of NF-κB activation.
- Assessment of Inhibition: A reduction in reporter enzyme activity in the presence of
 Celaphanol A indicated inhibition of NF-κB activation.

Signaling Pathways and Experimental Workflows

The enhanced neuroprotective effect of (M)-bi**Celaphanol A** is linked to the activation of the Akt signaling pathway, which plays a central role in promoting cell survival and inhibiting apoptosis.

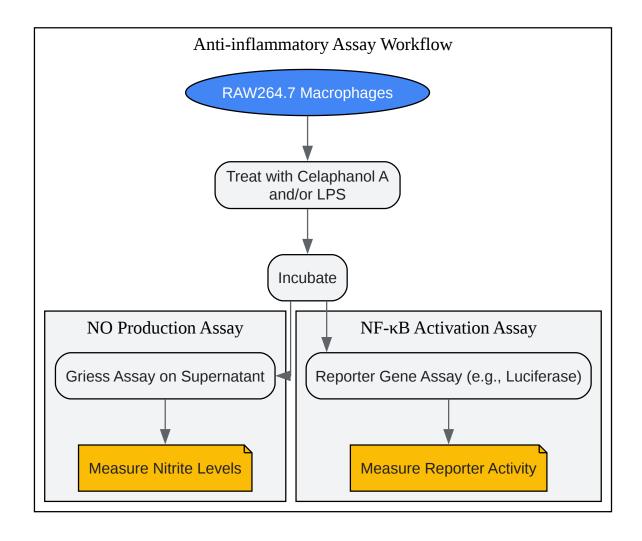




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Caption: Neuroprotective signaling pathway of Celaphanol A and its dimers.





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Caption: Workflow for assessing anti-inflammatory activity.

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